AP22408 Src SH2 Binding Affinity vs Cognate Phosphopeptide: 18.3-Fold Enhanced Potency
AP22408 exhibits significantly enhanced Src SH2 binding affinity compared to the native cognate phosphopeptide Ac-pTyr-Glu-Glu-Ile (compound 1). The nonpeptide design, incorporating a 3',4'-diphosphonophenylalanine (Dpp) pTyr mimic and a bicyclic template replacing the post-pTyr sequence, resulted in a measured IC50 of 0.30 μM for AP22408 versus 5.5 μM for the native phosphopeptide [1]. This 18.3-fold improvement demonstrates the efficacy of the structure-based design strategy in enhancing SH2 domain binding beyond natural ligand affinity.
| Evidence Dimension | Src SH2 domain binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.30 μM (IC50) |
| Comparator Or Baseline | Cognate phosphopeptide Ac-pTyr-Glu-Glu-Ile (compound 1): 5.5 μM (IC50) |
| Quantified Difference | 18.3-fold improved potency (5.5 μM / 0.30 μM = 18.3-fold) |
| Conditions | In vitro competitive binding assay; Src SH2 domain; measurement of inhibition of phosphopeptide binding |
Why This Matters
For procurement decisions, this 18.3-fold potency gain over the native peptide ligand validates AP22408 as a superior molecular probe for studying SH2-mediated signaling pathways with higher target engagement.
- [1] Shakespeare W, Yang M, Bohacek R, Cerasoli F, Stebbins K, Sundaramoorthi R, Azimioara M, Vu C, Pradeepan S, Metcalf C, Haraldson C, Merry T, Dalgarno D, Narula S, Hatada M, Lu X, van Schravendijk MR, Adams S, Violette S, Smith J, Guan W, Bartlett C, Herson J, Iuliucci J, Weigele M, Sawyer T. Structure-based design of an osteoclast-selective, nonpeptide src homology 2 inhibitor with in vivo antiresorptive activity. Proc Natl Acad Sci U S A. 2000 Aug 15;97(17):9373-8. View Source
